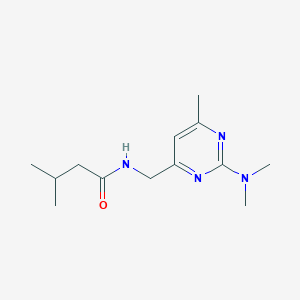

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide

CAS No.: 1798035-23-0

Cat. No.: VC7220684

Molecular Formula: C13H22N4O

Molecular Weight: 250.346

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798035-23-0 |

|---|---|

| Molecular Formula | C13H22N4O |

| Molecular Weight | 250.346 |

| IUPAC Name | N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-methylbutanamide |

| Standard InChI | InChI=1S/C13H22N4O/c1-9(2)6-12(18)14-8-11-7-10(3)15-13(16-11)17(4)5/h7,9H,6,8H2,1-5H3,(H,14,18) |

| Standard InChI Key | KPCYRXFYSFQMAA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)N(C)C)CNC(=O)CC(C)C |

Introduction

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide is a complex organic compound that belongs to the class of amides. It features a pyrimidine ring structure, which is commonly found in various biological molecules, including nucleic acids and certain drugs. Despite its potential biological significance, detailed information on this specific compound is limited in the available literature. This article aims to provide an overview of its structure, potential applications, and any relevant research findings based on similar compounds.

Potential Applications and Research Findings

While specific research findings on N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide are scarce, compounds with similar structures have shown potential in various fields:

Synthesis and Characterization

The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide would likely involve multiple steps, starting from commercially available pyrimidine derivatives. The process might include alkylation reactions to introduce the methyl group and amide formation to attach the 3-methylbutanamide moiety.

Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy would be essential to confirm the structure and purity of the compound.

Data Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Known Applications |

|---|---|---|---|

| 2-(Dimethylamino)-6-methylpyrimidin-4-yl dimethylcarbamate | CHNO | 224.26 | Potential biological activity |

| N-[3-(dimethylamino)propyl]-3-methylbutanamide | CHNO | 186.29 | Unknown |

| (2S)-2-(dimethylamino)-3-methyl-N-[(2-methylpyrimidin-4-yl)methyl]butanamide | CHNO | 250.34 | Antimicrobial and antifungal |

This table highlights the diversity of compounds with similar structures and their varying molecular weights and applications. Further research is needed to determine the specific properties and uses of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume